N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]
Overview
Description
N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] is a chemical compound known for its unique structure and properties This compound is characterized by the presence of guanidine groups linked through an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] typically involves the reaction of diamines with guanidine derivatives. One common method is the Schiff base condensation reaction, where diamines react with guanidine derivatives under controlled conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its guanidine groups can interact with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethane-1,2-diylbis(benzamides): Similar in structure but with benzamide groups instead of guanidine groups.
N,N’-Ethane-1,2-diylbis(4,1-phenylene)bis(1-(thiophen-2-yl)methanimine): Contains thiophene groups and is used in different applications.
Uniqueness
N,N’-Ethane-1,2-diylbis[N’-(diaminomethylidene)-N-methylguanidine] is unique due to its specific guanidine groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(diaminomethylidene)-1-[2-[[N-(diaminomethylidene)carbamimidoyl]-methylamino]ethyl]-1-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N10/c1-17(7(13)15-5(9)10)3-4-18(2)8(14)16-6(11)12/h3-4H2,1-2H3,(H5,9,10,13,15)(H5,11,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXETGPEDWHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=N)N=C(N)N)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90822637 | |
Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786681-13-8 | |
Record name | N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90822637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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